molecular formula C17H24BrNO2 B14742373 5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide CAS No. 6284-57-7

5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide

Cat. No.: B14742373
CAS No.: 6284-57-7
M. Wt: 354.3 g/mol
InChI Key: VVSRSLZXCQGMFR-UHFFFAOYSA-N
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Description

5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide is an organic compound with the molecular formula C₁₇H₂₄BrNO₂. It is a derivative of benzamide, featuring a bromine atom, a butyl group, a cyclohexyl group, and a hydroxyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide typically involves multiple steps:

    Butylation: The attachment of the butyl group can be performed via Friedel-Crafts alkylation using butyl chloride (C₄H₉Cl) and a Lewis acid catalyst like aluminum chloride (AlCl₃).

    Cyclohexylation: The cyclohexyl group can be introduced through a similar Friedel-Crafts alkylation using cyclohexyl chloride (C₆H₁₁Cl).

    Hydroxylation: The hydroxyl group can be added through a hydroxylation reaction using reagents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 5-bromo-N-butyl-3-cyclohexyl-2-oxobenzamide.

    Reduction: Formation of N-butyl-3-cyclohexyl-2-hydroxybenzamide.

    Substitution: Formation of 5-azido-N-butyl-3-cyclohexyl-2-hydroxybenzamide.

Scientific Research Applications

5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-butyl-2-hydroxybenzamide: Lacks the cyclohexyl group, which may result in different biological activity and physical properties.

    5-bromo-N-butyl-3-cyclohexylbenzamide:

    5-bromo-N-butyl-3-cyclohexyl-2-methoxybenzamide: Features a methoxy group instead of a hydroxyl group, leading to variations in its chemical behavior and applications.

Uniqueness

5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties.

Properties

CAS No.

6284-57-7

Molecular Formula

C17H24BrNO2

Molecular Weight

354.3 g/mol

IUPAC Name

5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide

InChI

InChI=1S/C17H24BrNO2/c1-2-3-9-19-17(21)15-11-13(18)10-14(16(15)20)12-7-5-4-6-8-12/h10-12,20H,2-9H2,1H3,(H,19,21)

InChI Key

VVSRSLZXCQGMFR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=CC(=C1O)C2CCCCC2)Br

Origin of Product

United States

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